molecular formula C9H12N4OS B7756106 2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

Cat. No.: B7756106
M. Wt: 224.29 g/mol
InChI Key: XAPUVNQWLNHGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound features a pyrazole ring fused to a pyrimidine ring, with an ethylsulfanyl group at the 4-position and an ethanol group at the 1-position. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often require nucleophiles and suitable catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethanol position .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is unique due to the presence of the ethylsulfanyl and ethanol groups, which confer distinct chemical properties and biological activities. These modifications can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-2-15-9-7-5-12-13(3-4-14)8(7)10-6-11-9/h5-6,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPUVNQWLNHGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1C=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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